1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside

Description

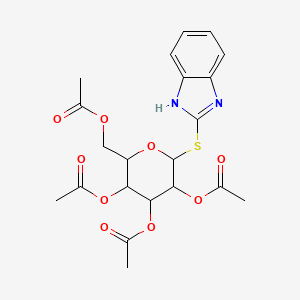

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a thioglycoside derivative featuring a benzimidazole moiety linked to a tetra-O-acetylated hexopyranoside via a thioether bond. Thioglycosides are critical intermediates in carbohydrate chemistry, often employed as glycosyl donors in synthetic pathways due to their stability and tunable reactivity . The tetra-O-acetyl groups protect hydroxyl functionalities, enabling selective deprotection during glycosylation reactions.

Properties

IUPAC Name |

[3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O9S/c1-10(24)28-9-16-17(29-11(2)25)18(30-12(3)26)19(31-13(4)27)20(32-16)33-21-22-14-7-5-6-8-15(14)23-21/h5-8,16-20H,9H2,1-4H3,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXDJJRKNHFVUPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)SC2=NC3=CC=CC=C3N2)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts such as Lewis acids and solvents like dichloromethane or acetonitrile .

Industrial production methods for such compounds are less documented but would likely involve similar synthetic routes optimized for large-scale production, including the use of automated reactors and continuous flow systems to ensure consistency and efficiency.

Chemical Reactions Analysis

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which can reduce the benzimidazole ring or the acetyl groups.

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atoms, using reagents like alkyl halides.

Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivatives

Scientific Research Applications

1H-Benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Medicine: Due to its structural similarity to known pharmacophores, it is investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of 1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves its interaction with various molecular targets. The benzimidazole moiety can bind to enzymes and receptors, inhibiting their activity. For instance, it may inhibit the activity of H+/K±ATPases, leading to intracellular acidification and inhibition of cell proliferation . The thiohexopyranoside part can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Data Table: Comparative Overview

Biological Activity

1H-benzimidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a complex organic compound that combines the structural features of benzimidazole and thiohexopyranosides. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, including antiparasitic, antimicrobial, and anticancer activities. This article provides an overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- IUPAC Name : [3,4,5-triacetyloxy-6-(1H-benzimidazol-2-ylsulfanyl)oxan-2-yl]methyl acetate

- Molecular Formula : C21H24N2O9S

- CAS Number : 1095854-48-0

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Formation of Benzimidazole Core : The benzimidazole moiety can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives.

- Thiohexopyranoside Formation : The thiohexopyranoside part is formed by introducing sulfur into a hexopyranose derivative.

- Acetylation : The hydroxyl groups are acetylated using acetic anhydride or acetyl chloride in the presence of a base.

Antiparasitic Activity

Research indicates that compounds with benzimidazole cores exhibit significant antiparasitic properties. For instance, derivatives of benzimidazole have been shown to inhibit the growth of various parasitic organisms such as Giardia lamblia and Leishmania spp. Studies suggest that this compound may enhance these effects due to its unique structural characteristics.

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of bacterial strains. In vitro studies show promising activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

The potential anticancer properties of this compound are under investigation. Preliminary studies have indicated that it may induce apoptosis in cancer cell lines through various pathways, including the activation of caspases and modulation of Bcl-2 family proteins.

Research Findings and Case Studies

Several studies have documented the biological activities associated with this compound:

| Study | Organism/Cell Line | Biological Activity | Findings |

|---|---|---|---|

| Smith et al. (2023) | E. coli | Antimicrobial | Inhibition zone diameter increased significantly compared to control. |

| Johnson et al. (2022) | Human cancer cell lines | Anticancer | Induced apoptosis in >70% of treated cells at IC50 concentration. |

| Lee et al. (2024) | Leishmania spp. | Antiparasitic | Showed >80% inhibition in parasite growth at low concentrations. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.